6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often involve refluxing the mixture for a specific period or using ultrasonic irradiation to enhance the reaction rate .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or benzyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a bioactive molecule.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation. This mechanism highlights its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar pyrano[2,3-c]pyrazole core but differs in the substituents attached to the phenyl ring.
6-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another similar compound with variations in the substituents, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy and bromophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17BrN4O2 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
6-amino-4-(5-bromo-2-phenylmethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17BrN4O2/c1-12-18-19(16(10-23)20(24)28-21(18)26-25-12)15-9-14(22)7-8-17(15)27-11-13-5-3-2-4-6-13/h2-9,19H,11,24H2,1H3,(H,25,26) |
InChI Key |
PFVBRYAFVFDIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.